(Z)-N'-hydroxy-2-methyl-2-(1H-pyrrol-1-yl)butanimidamide
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Overview
Description
(Z)-N’-hydroxy-2-methyl-2-(1H-pyrrol-1-yl)butanimidamide is a synthetic organic compound that features a pyrrole ring, which is a five-membered aromatic heterocycle containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N’-hydroxy-2-methyl-2-(1H-pyrrol-1-yl)butanimidamide typically involves the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized using the Paal-Knorr synthesis, where 2,5-dimethoxytetrahydrofuran reacts with primary amines in the presence of a catalytic amount of iron (III) chloride.
Introduction of the Butanimidamide Moiety: The butanimidamide group can be introduced through a condensation reaction involving an appropriate aldehyde and hydroxylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
(Z)-N’-hydroxy-2-methyl-2-(1H-pyrrol-1-yl)butanimidamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom of the pyrrole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of N-alkylated pyrroles.
Scientific Research Applications
(Z)-N’-hydroxy-2-methyl-2-(1H-pyrrol-1-yl)butanimidamide has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs with potential anticancer, antibacterial, and antifungal activities.
Materials Science: The compound can be used in the synthesis of conductive polymers and other advanced materials.
Biological Studies: It can serve as a probe to study enzyme mechanisms and protein-ligand interactions.
Mechanism of Action
The mechanism of action of (Z)-N’-hydroxy-2-methyl-2-(1H-pyrrol-1-yl)butanimidamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes or receptors involved in disease pathways. The pyrrole ring can interact with biological macromolecules through hydrogen bonding and π-π stacking interactions .
Comparison with Similar Compounds
Similar Compounds
Pyrrole: A simple aromatic heterocycle with similar reactivity.
Imidazole: Another nitrogen-containing heterocycle with diverse biological activities.
Pyrazole: Known for its use in pharmaceuticals and agrochemicals.
Uniqueness
(Z)-N’-hydroxy-2-methyl-2-(1H-pyrrol-1-yl)butanimidamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its hydroxyl and butanimidamide groups provide additional sites for chemical modification and interaction with biological targets .
Properties
Molecular Formula |
C9H15N3O |
---|---|
Molecular Weight |
181.23 g/mol |
IUPAC Name |
N'-hydroxy-2-methyl-2-pyrrol-1-ylbutanimidamide |
InChI |
InChI=1S/C9H15N3O/c1-3-9(2,8(10)11-13)12-6-4-5-7-12/h4-7,13H,3H2,1-2H3,(H2,10,11) |
InChI Key |
QVRRZNSTRKRNNO-UHFFFAOYSA-N |
Isomeric SMILES |
CCC(C)(/C(=N/O)/N)N1C=CC=C1 |
Canonical SMILES |
CCC(C)(C(=NO)N)N1C=CC=C1 |
Origin of Product |
United States |
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